N-Bromophthalimide

Synthetic methodology Thiotrifluoromethylation Hydrazone functionalization

Electrophilic bromination of anilines yields only ortho/para isomers, complicating meta-substituted intermediate synthesis. N-Bromophthalimide (NBP) solves this: • Enables meta-selective C-H bromination of aniline derivatives under Pd(II) catalysis-unattainable with NBS. • Provides slower oxidation kinetics vs. NBS for improved thermal management in scale-up. • Generates cleaner phthalimidyl radicals without succinimidyl ring-opening side reactions. Supplied as white to light yellow crystalline powder, ≥95% purity, MW 226.03.

Molecular Formula C8H4BrNO2
Molecular Weight 226.03 g/mol
CAS No. 2439-85-2
Cat. No. B1208297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Bromophthalimide
CAS2439-85-2
SynonymsN-bromophthalimide
Molecular FormulaC8H4BrNO2
Molecular Weight226.03 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)Br
InChIInChI=1S/C8H4BrNO2/c9-10-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H
InChIKeyMARXMDRWROUXMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Bromophthalimide Overview & Procurement


N-Bromophthalimide (NBP) is a cyclic N-bromoimide reagent (C₈H₄BrNO₂, MW 226.03) belonging to the N-haloimide class of electrophilic brominating agents [1]. As a white to light yellow crystalline powder with a melting point of 194–210 °C and calculated water solubility of 0.84 g/L at 25 °C, NBP is supplied by major vendors including Sigma-Aldrich, TCI, and Alfa Aesar with purity specifications of ≥95–99% (by iodometric titration) . It functions primarily as a source of electrophilic bromine in organic synthesis, enabling selective bromination, allylic amination, and oxidative transformations .

Bromination Reagent Electrophilic bromine source for selective organic transformations
Regioselective C–H Activation Supports meta-bromination of anilines via Pd catalysis
Radical Stability Phthalimidyl radical does not undergo ring-opening side reactions

N-Bromophthalimide Substitution Limitations


Despite structural similarities among N-haloimides, substitution with N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or dibromodimethylhydantoin (DBDMH) introduces non-trivial variations in reaction outcomes. The aromatic phthalimide core of NBP confers distinct solubility characteristics (0.84 g/L in water at 25 °C, soluble in CHCl₃ and acetone) and modulates the electrophilicity of the bromine center relative to aliphatic N-bromoimides [1]. In Pd-catalyzed C–H functionalization, NBP uniquely enables meta-selective bromination of aniline derivatives—a selectivity pattern that NBS fails to achieve under identical catalytic conditions [2]. Furthermore, in oxidation kinetics, NBS exhibits significantly faster reaction rates than NBP with identical substrates, indicating that direct reagent substitution would alter reaction timescales and potentially product distributions [3].

Regioselectivity Shift
NBS and NCS produce ortho/para bromination; NBP's meta-selectivity under Pd catalysis may not transfer.
Reaction Rate Divergence
NBS exhibits faster oxidation kinetics than NBP; reaction timescales may require re-optimization.
Radical Pathway Differences
Succinimidyl radical can undergo ring-opening, potentially introducing side products not observed with NBP.

N-Bromophthalimide Performance Benchmarks


Thiotrifluoromethylation Yield vs. NBS

In the Ag-mediated thiotrifluoromethylation of hydrazones, N-bromophthalimide (NBP) achieves an 86% isolated yield as the oxidant, compared to 91% for N-bromosuccinimide (NBS) under identical conditions (0.15 mmol hydrazone, 0.165 mmol oxidant, CH₃CN, 20 °C, 10 min, then AgSCF₃, under argon) [1]. While NBS provides a 5% higher absolute yield, NBP remains a viable alternative with the noted caveat that the product was isolated with an inseparable impurity [1].

Thiotrifluoromethylation Yield
Head-to-head
NBP 86% vs NBS 91% (impurity noted)
Supports reagent substitution assessment
Inseparable impurity observed with NBP
Synthetic methodology Thiotrifluoromethylation Hydrazone functionalization

meta-Selective C–H Bromination of Anilines

N-Bromophthalimide, when employed in a Pd(II)-catalyzed system with acid additives, directs bromination to the meta position of aniline derivatives [1]. This outcome directly contrasts with classic electrophilic bromination (e.g., using Br₂, NBS under standard conditions), which proceeds exclusively at ortho and para positions due to the electron-rich nature of the aniline ring [1]. The reaction tolerates a broad range of substrates with diverse substitution patterns and is also applicable to benzoic acid derivatives [1].

meta-Selective C–H Bromination
Class-level
meta-Selectivity vs ortho/para with NBS
Expands accessible brominated isomer space
Requires Pd catalyst and acid additives
C–H activation Regioselective bromination Pd catalysis Aniline derivatives

Sulfenylation Yield: NBP vs. NBS and NCS

In the synthesis of N-(phenylsulfanyl)phthalimide via reaction of diphenyl disulfide, bromine, and phthalimide in pyridine/acetonitrile, both N-bromosuccinimide (NBS) and N-bromophthalimide (NBP) produce yields in the 70–95% range [1]. In contrast, when diaryl disulfides react with N-chlorosuccinimide (NCS) to yield the corresponding N-(arylsulfanyl)succinimides, yields are markedly inferior at 16–58% [1]. This places NBP and NBS in a comparable performance tier, while NCS is clearly inferior for this transformation class.

Sulfenylation Yield Range
Context-dependent
NBP 70–95% comparable to NBS; NCS 16–58%
Indicates comparable performance to NBS
Cross-study comparison
Sulfenylation Phthalimide derivatives Reagent selection

Oxidation Rate: NBP vs. NBS and BAT

Kinetic studies of aspirin oxidation in aqueous perchloric acid at 303 K reveal a clear reactivity hierarchy: NBS > bromamine-T (BAT) > NBP [1]. Under identical experimental conditions, the extent of oxidation follows this same order [1]. All three oxidants follow first-order kinetics in [oxidant] and fractional-order in [aspirin], but the absolute rate constant for NBP is the lowest among the three, with NBS exhibiting the highest [1].

Oxidation Rate Hierarchy
Head-to-head
Rate order: NBS > BAT > NBP
NBP provides slower kinetic profile
Aspirin oxidation, aqueous HClO₄, 303 K
Oxidation kinetics Rate comparison Aspirin oxidation

Radical Stability and Cost Advantage

The phthalimidyl radical (P*) derived from N-bromophthalimide does not undergo parasitic ring-opening reactions, in contrast to the succinimidyl radical which can participate in competing decomposition pathways [1]. Coupled with the low cost of the phthalimide precursor, this makes NBP an economical reagent for low-selectivity brominations where radical pathway integrity is essential [1]. The selectivity profile of P* resembles that of other imidyl radicals (succinimidyl, glutarimidyl) with respect to substrate preferences, but the absence of ring-opening eliminates a potential side-reaction vector [1].

Imidyl Radical Integrity
Class-level
Phthalimidyl radical avoids ring-opening
May support cleaner radical bromination
Precursor cost advantage reported
Imidyl radical chemistry Cost efficiency Radical stability

Crystal Structure in Halogen-Bonded Complexes

Crystallographic analysis of μ₂-halogeno complexes reveals that N-bromophthalimide and N-bromosuccinimide form structurally analogous anions [X(N-bromoimide)₂]⁻ (X = Cl, Br) with tetraphenylphosphonium counterions [1]. Both reagents coordinate halide ions via their bromine atoms. However, the phthalimide complex crystallizes in the triclinic space group P1̄ (Z = 4 for Cl complex, Z = 2 for Br complex), whereas the succinimide analogs adopt the monoclinic space group P2₁/n (Z = 4) [1]. This crystallographic divergence reflects differences in molecular packing driven by the aromatic vs. aliphatic imide backbones [1].

Crystal Structure Divergence
Head-to-head
Triclinic P1̄ vs monoclinic P2₁/n for NBS
Distinct solid-state packing motif
Halogen-bonded complex formation
Crystal engineering Halogen bonding Coordination chemistry

N-Bromophthalimide Application Scenarios


meta-Selective Bromination of Anilines

Use NBP in Pd(II)-catalyzed C–H activation protocols with appropriate acid additives to achieve meta-bromination of aniline derivatives [1]. This application directly addresses a longstanding synthetic challenge: electrophilic bromination exclusively yields ortho/para isomers, requiring multi-step workarounds to access meta-substituted products [1]. The method is applicable to complex aniline substrates with multiple substituents and to benzoic acid derivatives, making it particularly valuable in medicinal chemistry programs where meta-brominated aromatic cores serve as key intermediates for cross-coupling diversification [1].

Phthalimide Sulfenylation

Employ NBP as a bromine source in the synthesis of N-(phenylsulfanyl)phthalimide derivatives using diphenyl disulfide in pyridine/acetonitrile media [1]. With documented yields in the 70–95% range comparable to NBS, NBP serves as an equally effective reagent for this transformation [1]. This application is particularly relevant for the preparation of S–N bonded intermediates used in agrochemical and pharmaceutical synthesis where sulfur-containing heterocycles are desired [1].

Controlled Oxidative Transformations

Select NBP over NBS for oxidation reactions where slower kinetics are advantageous for reaction monitoring or selectivity [1]. The established rate order (NBS > BAT > NBP) under identical conditions [1] indicates that NBP provides the widest operational window for reactions prone to over-oxidation or where exothermic control is critical. This slower reactivity profile makes NBP preferable in scale-up scenarios where thermal management is a safety consideration.

Radical Bromination with Reduced Side Reactions

Utilize NBP as the radical precursor in imidyl radical-mediated brominations where succinimidyl radical ring-opening side reactions could compromise yield or complicate purification [1]. The phthalimidyl radical generated from NBP lacks the parasitic ring-opening pathway that affects succinimidyl radicals, providing a cleaner radical intermediate profile [1]. This property, combined with the low cost of the phthalimide precursor, supports economical process development for low-selectivity bromination applications [1].

Application
Selection Property
Validation Focus
meta-Selective C–H Bromination
Regioselectivity under Pd catalysis
Meta-bromination yield and isomer purity
Phthalimide Sulfenylation
Bromine transfer efficiency
Isolated yield and product purity
Controlled Oxidative Transformations
Reaction rate moderation
Kinetic profile and over-oxidation control
Radical Bromination Processes
Imidyl radical stability
Side-product profile and radical pathway integrity

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